79% Yield in SRN1-Mediated Bis(trimethylstannyl)benzene Synthesis via Tetraethyl m-Phenylene Bisphosphate Leaving Group
In the photostimulated SRN1 reaction of tetraethyl m-phenylene bisphosphate (the target compound, compound 15) with sodium trimethylstannide in liquid ammonia, the resulting 1,3-bis(trimethylstannyl)benzene was obtained in a 79% isolated yield [1]. Under identical reaction conditions, the para-substituted isomer tetraethyl p-phenylene bisphosphate (21) afforded the analogous 1,4-bis(trimethylstannyl)benzene with yields of 95% and 97% in two separate trials, representing a 16–18 percentage-point yield advantage for the para isomer [1]. Both the meta (target) and para isomers outperform 1,3,5-tris(diethylphospho)benzene (30), which yields only 57% of the trisubstitution product, demonstrating intermediate leaving-group efficiency for the m-phenylene bisphosphate scaffold [1].
| Evidence Dimension | Isolated yield of the stannylated product in SRN1 reaction with NaSnMe3 in liquid NH3 under photostimulation |
|---|---|
| Target Compound Data | 79% yield (1,3-bis(trimethylstannyl)benzene from tetraethyl m-phenylene bisphosphate) |
| Comparator Or Baseline | 95% and 97% yield (para isomer, tetraethyl p-phenylene bisphosphate); 57% yield (1,3,5-tris(diethylphospho)benzene, tri-functional control) |
| Quantified Difference | Target compound yield is 16–18 percentage points lower than the para isomer; 22 percentage points higher than the tris-phospho control |
| Conditions | Photostimulated SRN1 reaction; sodium trimethylstannide in liquid ammonia; aryl diethyl phosphate esters as substrates |
Why This Matters
For synthetic chemists procuring the compound as an SRN1 substrate, the meta-substitution pattern delivers a predictable 79% yield that is distinct from the superior para isomer (95–97%), enabling rational experimental design when meta-functionalized stannanes are the synthetic target.
- [1] Lockhart, M.T.; et al. Phenols as Starting Materials for the Synthesis of Arylstannanes via SRN1. Organometallics 2002, 21 (7), 1425–1432. View Source
